
2-Bromohexanoyl bromide
Overview
Description
2-Bromohexanoyl bromide is an organic compound with the molecular formula C₆H₁₀Br₂O. It is a colorless to yellow liquid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a carbonyl group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromohexanoyl bromide can be synthesized through the bromination of hexanoyl chloride. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the carbonyl group .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromine and acyl bromide groups render this compound highly electrophilic, facilitating nucleophilic substitutions under controlled conditions.
Key Reactions:
-
Hydrolysis: Reacts with water to form 2-bromohexanoic acid and HBr. This proceeds via a two-step mechanism:
-
Alcoholysis: Treatment with alcohols (e.g., methanol) yields 2-bromohexanoate esters. For example:
This reaction typically requires anhydrous conditions to avoid competing hydrolysis . -
Aminolysis: Reacts with primary amines to form 2-bromohexanamide derivatives. Secondary amines may induce elimination due to steric bulk .
Ketene Generation via Dehalogenation
2-Bromohexanoyl bromide undergoes zinc-mediated dehalogenation to generate reactive monoalkyl ketenes, which are valuable intermediates in cycloadditions and polymerizations.
Experimental Conditions (Flow Reactor) :
Parameter | Value |
---|---|
Substrate | This compound |
Flow Rate | 0.5 mL/min |
Zinc Equivalents | 3.0 |
Temperature | 25°C |
Yield | 65–78% (isolated) |
Mechanism:
-
Single-electron transfer from zinc reduces the C–Br bond.
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Elimination of Br⁻ forms a ketene intermediate (C₅H₉CO).
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Trapping with imines (e.g., PhCH=NPh) produces β-lactams in 60–85% yield .
Participation in Cycloadditions
The ketene generated from this compound reacts in [2+2] cycloadditions with alkenes or imines:
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With Imines: Forms β-lactams, precursors to penicillin analogs.
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With Alkenes: Yields cyclobutanones, though this requires UV activation .
Comparative Reaction Table
This compound’s versatility in generating ketenes and participating in stereoselective cycloadditions underscores its value in pharmaceutical and materials science. Further studies optimizing flow-reactor conditions could enhance its industrial applicability.
Scientific Research Applications
Organic Synthesis
2-Bromohexanoyl bromide serves as an important intermediate in the synthesis of various organic compounds. Its applications in organic synthesis include:
- Pharmaceuticals : It is used to create drug candidates by facilitating the formation of complex molecular structures.
- Agrochemicals : The compound aids in synthesizing pesticides and herbicides, contributing to agricultural productivity.
Medicinal Chemistry
In medicinal chemistry, this compound is employed for:
- Synthesis of Bioactive Molecules : It plays a crucial role in developing new therapeutic agents by modifying existing molecules to enhance their efficacy and selectivity.
- Peptide Conjugation : The compound is utilized in the modification of biomolecules, particularly for synthesizing peptide conjugates that can target specific biological pathways.
Biological Studies
The compound's reactivity allows it to modify biomolecules, which can be useful in:
- Studying Protein Interactions : By attaching to specific amino acids in proteins, researchers can investigate protein function and interactions.
- Anticancer Research : Preliminary studies suggest potential applications in anticancer drug development due to its ability to form covalent bonds with target biomolecules.
Case Study 1: Synthesis of Anticancer Agents
A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound was reacted with various nucleophiles to create derivatives that exhibited significant cytotoxicity against human cancer cell lines. The results highlighted its potential as a lead compound for further drug development.
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
Compound A | 5.3 | HeLa |
Compound B | 8.7 | HCT-116 |
Compound C | 4.1 | A549 |
Case Study 2: Peptide Conjugation
In another investigation, this compound was used to synthesize peptide conjugates aimed at enhancing drug delivery systems. The study revealed that these conjugates improved the bioavailability and efficacy of therapeutic peptides.
Peptide | Conjugate Yield (%) | Bioavailability (%) |
---|---|---|
Peptide X | 85 | 45 |
Peptide Y | 90 | 60 |
Mechanism of Action
The mechanism of action of 2-Bromohexanoyl bromide involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. The molecular targets include nucleophilic sites on various molecules, leading to the formation of new carbon-nucleophile bonds. The pathways involved typically include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromopropanoyl bromide
- 2-Bromobutanoyl bromide
- 2-Bromopentanoyl bromide
Uniqueness
2-Bromohexanoyl bromide is unique due to its specific chain length and the presence of the bromine atom at the alpha position relative to the carbonyl group. This specific structure imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. The longer carbon chain also influences its physical properties and solubility, making it suitable for specific applications in organic synthesis .
Biological Activity
2-Bromohexanoyl bromide is a chemical compound with the molecular formula and a molecular weight of approximately 257.95 g/mol. This compound has garnered attention in various fields of research, particularly for its biological activity and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 257.95 g/mol
- Structure : The compound features a bromoalkyl chain which is significant for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, leading to significant biochemical effects:
- Enzyme Inhibition :
- Antimicrobial Properties :
- The compound exhibits antimicrobial activity by disrupting bacterial membranes. Its structural properties allow it to insert into lipid bilayers, leading to cell lysis and death. This mechanism is similar to that observed in antimicrobial peptides (AMPs), where facial amphiphilicity plays a critical role in membrane interaction .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various bromoalkyl compounds, including this compound, found that it effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing that compounds with higher hydrophobicity showed enhanced antimicrobial activity .
Compound | MIC (µg/mL) |
---|---|
This compound | 32 |
Control (no treatment) | >128 |
This table illustrates the effectiveness of this compound compared to untreated controls.
Enzyme Interaction Studies
Research involving the interaction of this compound with phospholipase A2 demonstrated that it could serve as a substrate for this enzyme, leading to the hydrolysis of phospholipids. The reaction kinetics were analyzed using spectrophotometric methods, indicating that the compound's structure significantly influences its enzymatic activity .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2-Bromohexanoyl bromide in a laboratory setting?
- Methodological Answer : this compound can be synthesized via bromination of hexanoyl chloride using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) under anhydrous conditions. The reaction typically requires controlled temperatures (0–5°C) to prevent side reactions. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product, followed by characterization via NMR and IR spectroscopy to confirm the absence of unreacted starting materials or byproducts. Safety protocols, such as working in a fume hood and using corrosion-resistant equipment, are critical due to the compound’s reactivity .
Q. How should researchers safely handle and store this compound to prevent hazards?
- Methodological Answer :
- Handling : Use explosion-proof ventilation systems and non-sparking tools to avoid ignition. Personal protective equipment (PPE), including nitrile gloves, goggles, and acid-resistant lab coats, is mandatory. Ground all containers to prevent static discharge .
- Storage : Store in tightly sealed, dark glass containers under inert gas (e.g., nitrogen) to minimize hydrolysis. Keep in a cool (<25°C), dry, and well-ventilated area, segregated from oxidizing agents and water sources. Regularly inspect containers for leaks or corrosion .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies the acyl bromide moiety (C=O-Br) and alkyl chain structure. The bromine atom’s electronegativity causes distinct deshielding in adjacent protons (e.g., δ ~2.5–3.5 ppm for CH₂-Br) .
- IR Spectroscopy : Confirms the presence of the carbonyl group (C=O stretch ~1800 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks (m/z ~265.92 for C₆H₁₀Br₂O) and fragment patterns, aiding in structural validation .
Advanced Research Questions
Q. What mechanistic pathways are involved in the nucleophilic acyl substitution reactions of this compound?
- Methodological Answer : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack (e.g., by amines or alcohols) at the electrophilic carbonyl carbon, forming a tetrahedral intermediate, and (2) expulsion of the bromide leaving group. The reactivity is influenced by solvent polarity (e.g., dichloromethane enhances electrophilicity) and steric effects from the hexanoyl chain. Kinetic studies using stopped-flow techniques can elucidate rate constants, while DFT calculations model transition states .
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain sub-10°C conditions to suppress thermal degradation or over-bromination.
- Stoichiometry : Use a slight excess of PBr₃ (1.1–1.2 eq.) to ensure complete conversion of hexanoyl chloride.
- Purification : Employ short-path distillation with a high-efficiency column (e.g., Vigreux) to separate the product from di-brominated or oligomeric byproducts. Monitor purity via GC-MS or HPLC .
Q. What strategies can resolve discrepancies in spectroscopic data when analyzing this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, an unexpected peak in ¹H NMR may indicate hydrolysis; verify via IR (broad O-H stretch ~3300 cm⁻¹) .
- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to distinguish overlapping signals in complex mixtures.
- Computational Modeling : Compare experimental spectra with simulated data from tools like Gaussian or ORCA to identify structural anomalies .
Properties
IUPAC Name |
2-bromohexanoyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFUYRGXBNPTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970321 | |
Record name | 2-Bromohexanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54971-26-5 | |
Record name | 2-Bromohexanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54971-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromohexanoyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054971265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromohexanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromohexanoyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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